Structural Elucidation and Molecular Conformation of[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid
Structural Elucidation and Molecular Conformation of[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid
Executive Summary
The compound [2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS: 1219828-13-3)[1] represents a highly privileged scaffold in modern medicinal chemistry. Derivatives of 2-anilinopyrimidines and aminothiazoles are frequently employed as potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK9[2]. The incorporation of the acetic acid moiety at the C4 position of the thiazole ring serves a dual purpose: it enhances aqueous solubility and acts as a critical hydrogen-bond donor/acceptor in solvent-exposed regions of kinase active sites[2].
This technical whitepaper provides an authoritative guide to the structural elucidation of this molecule, detailing the causality behind Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SCXRD) methodologies.
Molecular Properties & Chemical Context
Understanding the physicochemical baseline of the molecule is critical before initiating structural characterization. The dual heteroaromatic system dictates its electronic distribution, while the acetic acid tail governs its solubility profile[3].
| Property | Value | Structural Implication |
| Chemical Formula | C₉H₈N₄O₂S | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 8). |
| Molecular Weight | 236.25 g/mol | Suitable for high-resolution mass spectrometry (HRMS) validation[1]. |
| H-Bond Donors | 2 (-NH, -COOH) | Drives solid-state crystal packing and kinase hinge-region binding[2]. |
| H-Bond Acceptors | 6 (N, O atoms) | Facilitates extensive intermolecular networks in polar solvents. |
| LogP (predicted) | ~1.2 | Amphiphilic nature requires binary solvent systems for crystallization. |
Analytical Workflow Architecture
The following diagram illustrates the integrated workflow required to cross-validate the solution-state and solid-state conformations of the molecule.
Workflow for structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent and Acquisition Parameters
For this scaffold, DMSO-d₆ is the mandatory solvent. Less polar solvents (e.g., CDCl₃) fail because the carboxylic acid moiety forms strong intermolecular dimers, leading to severe concentration-dependent chemical shift drift and line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers and locking the molecule into a monomeric state, ensuring sharp, reproducible resonances[4].
Signal Assignments (¹H and ¹³C)
The electronic communication between the pyrimidine and thiazole rings via the bridging secondary amine (-NH-) significantly deshields the local protons[5].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment & Causality |
| ¹H | 12.45 | Broad singlet (1H) | -COOH : Highly deshielded due to acidic nature; broadens due to solvent exchange. |
| ¹H | 11.20 | Singlet (1H) | -NH- : Deshielded by conjugation with two electron-deficient heteroaromatic rings. |
| ¹H | 8.52 | Doublet (2H, J = 4.8 Hz) | Pyrimidine H-4, H-6 : Ortho to the strongly electronegative pyrimidine nitrogens. |
| ¹H | 6.95 | Triplet (1H, J = 4.8 Hz) | Pyrimidine H-5 : Meta to the nitrogens, experiencing less inductive pull. |
| ¹H | 6.85 | Singlet (1H) | Thiazole H-5 : Typical isolated olefinic/aromatic proton on the thiazole core. |
| ¹H | 3.65 | Singlet (2H) | -CH₂- : Alpha to both the electron-withdrawing carboxyl and thiazole groups. |
| ¹³C | 171.5, 162.0, 159.5 | Singlets | C=O, Thiazole C2, Pyrimidine C2 : Quaternary carbons adjacent to heteroatoms. |
Protocol: High-Resolution NMR Acquisition
This protocol is designed as a self-validating system; the inclusion of 2D NMR ensures that tautomeric states are unambiguously assigned.
-
Sample Preparation: Dissolve 15 mg of[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity). Causality: High concentration maximizes the signal-to-noise ratio for insensitive ¹³C nuclei, while anhydrous conditions prevent the water peak from obscuring the -CH₂- signal at ~3.6 ppm.
-
Probe Tuning and Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated 3D gradient shimming. Causality: Cryoprobes reduce thermal noise by a factor of 4, critical for detecting quaternary carbons in the thiazole/pyrimidine rings.
-
1D Acquisition: Acquire ¹H (zg30 pulse sequence, 16 scans) and ¹³C (zgpg30, 1024 scans).
-
Tautomeric Validation (2D HMBC): Run a ¹H-¹⁵N HMBC experiment. Self-Validation Step: Look for a cross-peak between the -NH- proton (δ 11.20) and the pyrimidine N1/N3 nitrogens. If the compound exists as an imine tautomer, this coupling will be absent. The presence of a ³J_HN coupling confirms the amino-thiazole tautomeric form.
X-Ray Crystallography & Solid-State Conformation
Crystal Packing and Hydrogen Bonding
In the solid state, carboxylic acids typically form centrosymmetric dimers known as the R22(8) motif[6]. Furthermore, the pyrimidine-thiazole backbone adopts a nearly planar conformation. This planarity is enforced by an intramolecular hydrogen bond between the bridging -NH- and the adjacent thiazole nitrogen, a feature commonly observed in CDK inhibitors to lock the bioactive conformation[2].
Intermolecular hydrogen bonding network in the solid-state crystal lattice.
Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
-
Crystal Growth (Binary Solvent System): Dissolve 5 mg of the compound in 1 mL of a Methanol/Water (80:20 v/v) mixture. Puncture the vial cap with a narrow gauge needle and allow for slow evaporation at 20°C over 7–10 days. Causality: The compound possesses dual polarity (hydrophobic pyrimidine, hydrophilic acetic acid). A binary system allows the methanol to evaporate first, slowly increasing the polarity of the mother liquor and driving thermodynamic nucleation of the lowest-energy polymorphic form without kinetic trapping.
-
Crystal Mounting: Select a pristine, block-shaped single crystal under polarized light. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool to 150 K under a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal motion (reducing anisotropic displacement parameters) and protects the organic crystal from X-ray-induced radical damage.
-
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.
-
Structure Solution and Refinement (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[6].
-
Self-Validation Step: Analyze the residual electron density map ( Δρmax and Δρmin ). A successful refinement will yield residual peaks < 0.3 e/ų, confirming the absence of unmodeled solvent molecules or merohedral twinning[6]. Ensure the Goodness-of-Fit (S) approaches 1.0.
-
Conclusion
The structural elucidation of[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid requires a synergistic approach. Solution-state NMR confirms the covalent connectivity and tautomeric preference via 2D heteronuclear correlations, while SCXRD reveals the critical 3D spatial arrangement and hydrogen-bonding networks (such as the carboxylic acid dimerization). Mastering these analytical workflows ensures high-fidelity data generation, which is paramount when advancing such privileged scaffolds through the preclinical drug discovery pipeline.
References
-
Sigma-Aldrich. "[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | 1219828-13-3". sigmaaldrich.com. 1[1]
-
Sigma-Aldrich. "2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetic acid | 1219828-13-3". sigmaaldrich.com. 3[3]
-
Shao, H., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities". nih.gov. 2[2]
-
Li, Y., et al. "2-(Pyrimidin-2-ylsulfanyl)acetic acid - PMC - NIH". nih.gov. 6[6]
-
Al-Mulla, A., et al. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI". mdpi.com. 4[4]
-
Shatirova, M. I., et al. "Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines". researchgate.net. 5[5]
Sources
- 1. [2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | 1219828-13-3 [sigmaaldrich.com]
- 2. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetic acid | 1219828-13-3 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
